3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine bicyclic core. Key structural features include:
- A phenyl group at position 3, enhancing aromatic interactions.
- A trifluoromethyl (CF₃) group at position 2, contributing to electron-withdrawing effects and metabolic stability.
This structural combination suggests unique physicochemical properties, such as altered solubility and bioavailability compared to simpler chromeno-oxazine derivatives.
Properties
IUPAC Name |
9-(oxolan-2-ylmethyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4/c24-23(25,26)22-19(14-5-2-1-3-6-14)20(28)16-8-9-18-17(21(16)31-22)12-27(13-30-18)11-15-7-4-10-29-15/h1-3,5-6,8-9,15H,4,7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOIUWRJOBGOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by a chromeno-oxazine core with trifluoromethyl and tetrahydrofuran substituents. The molecular formula is , and its molecular weight is approximately 363.35 g/mol.
Key Functional Groups
- Trifluoromethyl Group (-CF3) : Known for enhancing biological activity and lipophilicity.
- Tetrahydrofuran Moiety : Contributes to the compound's solubility and potential interactions with biological targets.
Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency in various biological assays. The presence of the oxazine ring may contribute to the modulation of enzyme activities and receptor interactions.
- Antimicrobial Activity : Some studies suggest that similar compounds demonstrate significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Preliminary investigations into related structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Neurological Effects : Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression models.
Case Studies
A review of literature reveals several studies focusing on the biological activity of structurally related compounds:
Antimicrobial Agents
The compound's structural features suggest potential as a new class of antimicrobial agents. In vitro studies have shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum efficacy.
Anticancer Therapeutics
Given the promising anticancer activity observed in related compounds, further exploration of this compound's ability to inhibit tumor growth is warranted. Mechanistic studies are needed to elucidate specific pathways affected by this compound.
Neuropharmacology
The potential neurological effects open avenues for research into treatments for neurodegenerative diseases or mood disorders. The interaction with neurotransmitter systems could provide insights into new therapeutic strategies.
Comparison with Similar Compounds
Key Observations :
- Position 9 Modifications : The tetrahydrofuran-2-ylmethyl group in the target compound introduces conformational rigidity compared to flexible chains (e.g., hydroxyethyl in or methoxyethyl in ).
- Aromatic Ring Substitutions : Halogenated phenyl groups (Cl in , F in ) may improve lipophilicity, whereas methoxy groups () increase polarity.
Melting Points and Yields
- The target compound’s melting point is unreported, but analogs range from 109–164°C , influenced by substituent polarity and crystallinity. For example:
- Synthetic Yields : Derivatives with bulky substituents (e.g., benzyl in ) show moderate yields (40–70%), while simpler analogs (e.g., ) achieve higher yields (81%) .
NMR Spectral Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
